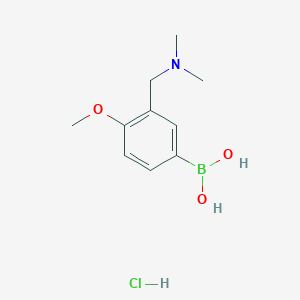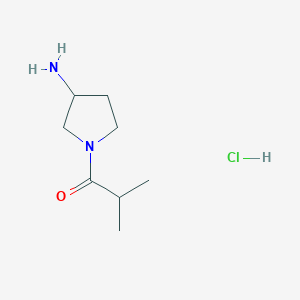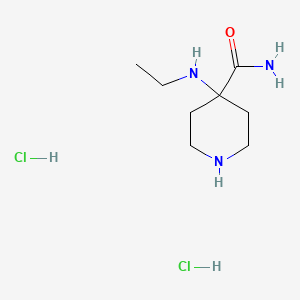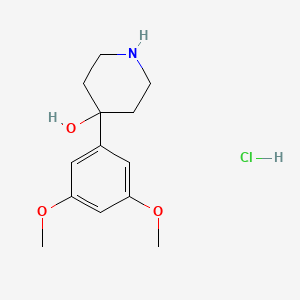
6-氨基-4-氮杂-2-氧代吲哚
描述
6-Amino-4-aza-2-oxindole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole core structure with an amino group at the 6th position and an aza (nitrogen) atom at the 4th position, along with an oxindole moiety.
科学研究应用
6-Amino-4-aza-2-oxindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
6-Amino-4-aza-2-oxindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
生化分析
Biochemical Properties
6-Amino-4-aza-2-oxindole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are involved in oxidative reactions . These interactions can lead to the modulation of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of 6-Amino-4-aza-2-oxindole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including 6-Amino-4-aza-2-oxindole, can affect the proliferation of cancer cells, microbial activity, and inflammatory responses . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, altering their activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, 6-Amino-4-aza-2-oxindole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a role in cell proliferation and survival . Additionally, 6-Amino-4-aza-2-oxindole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Amino-4-aza-2-oxindole in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, the compound may undergo chemical changes that affect its activity. Studies have indicated that indole derivatives can remain stable under specific conditions, but their activity may diminish over extended periods . Long-term exposure to 6-Amino-4-aza-2-oxindole has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 6-Amino-4-aza-2-oxindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage threshold is crucial for determining the therapeutic potential and safety of 6-Amino-4-aza-2-oxindole.
Metabolic Pathways
6-Amino-4-aza-2-oxindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . The compound’s interaction with enzymes such as monooxygenases and kinases plays a significant role in its metabolic effects.
Transport and Distribution
The transport and distribution of 6-Amino-4-aza-2-oxindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
6-Amino-4-aza-2-oxindole is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-aza-2-oxindole typically involves the construction of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the base-promoted Truce-Smiles rearrangement, which involves the rearrangement of nitroalkanes with imines .
Industrial Production Methods: Industrial production methods for 6-Amino-4-aza-2-oxindole are not extensively documented. large-scale synthesis would likely involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 6-Amino-4-aza-2-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which can have different biological activities and applications .
相似化合物的比较
Indole: A parent compound with a similar core structure but without the amino and aza modifications.
Oxindole: Similar to 6-Amino-4-aza-2-oxindole but lacks the amino group at the 6th position.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure fused to the oxindole core.
Uniqueness: 6-Amino-4-aza-2-oxindole is unique due to its specific functional groups and their positions on the indole core. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOHLWTIAMMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)




![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)
amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)
